Perfluorotridecane
Overview
Description
Perfluorotridecane is a perfluoroalkyl compound with the molecular formula C13F28. It belongs to the class of per- and polyfluoroalkyl substances, which are characterized by their fully fluorinated carbon chains. These compounds are known for their exceptional chemical stability, resistance to heat, and hydrophobic properties, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorotridecane can be synthesized through the electrochemical fluorination of tridecane. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is typically carried out at low temperatures to control the reactivity and ensure complete fluorination.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale electrochemical fluorination reactors. The process involves the continuous feeding of tridecane and hydrogen fluoride into the reactor, where the electrochemical reaction takes place. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Perfluorotridecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. This reaction typically leads to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to the stability of the carbon-fluorine bonds. under extreme conditions, it can be reduced to form partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the terminal carbon atoms of this compound, leading to the formation of various functionalized perfluoroalkyl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: High-pressure hydrogenation with metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Functionalized perfluoroalkyl compounds.
Scientific Research Applications
Perfluorotridecane has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inert nature and stability.
Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of perfluoroalkyl substances in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water-repellent coatings, lubricants, and surfactants. Its hydrophobic properties make it valuable in the formulation of non-stick coatings and stain-resistant fabrics.
Mechanism of Action
The mechanism of action of perfluorotridecane is primarily related to its physical and chemical properties. Its hydrophobic nature allows it to interact with lipid membranes, altering their structure and function. In biological systems, this compound can disrupt membrane integrity, leading to changes in cell permeability and signaling pathways. The compound’s stability and resistance to degradation also contribute to its persistence in the environment and potential bioaccumulation.
Comparison with Similar Compounds
- Perfluorooctane (C8F18)
- Perfluorononane (C9F20)
- Perfluorododecane (C12F26)
- Perfluorotetradecane (C14F30)
Each of these compounds shares similar properties with perfluorotridecane but varies in chain length and specific applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F28/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHWVMSUNRDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380031 | |
Record name | Perfluorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-03-4 | |
Record name | Perfluorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorotridecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of Perfluorotridecane as determined in the study?
A1: The research focused on determining the fusion and sublimation enthalpies of various perfluorinated alkanes, including this compound. Using Differential Scanning Calorimetry (DSC), the study determined the fusion enthalpy of this compound to be 27.9 ± 0.4 kJ·mol–1 and the fusion temperature to be 361.7 K []. While the study did not directly measure the sublimation enthalpy of this compound, it provided data for similar compounds, offering insights into the relationship between molecular structure and these thermal properties.
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